molecular formula C19H19ClN6O2 B4885518 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B4885518
M. Wt: 398.8 g/mol
InChI Key: NEKUCRPIPUDMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine features a pyridazine core substituted at the 3-position with a 4-(5-chloro-2-methoxybenzoyl)piperazine group and at the 6-position with a 1H-pyrazol-1-yl moiety. Its structure combines electron-withdrawing (5-chloro) and electron-donating (2-methoxy) groups on the benzoyl-piperazine substituent, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c1-28-16-4-3-14(20)13-15(16)19(27)25-11-9-24(10-12-25)17-5-6-18(23-22-17)26-8-2-7-21-26/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKUCRPIPUDMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The initial step often includes the preparation of the piperazine derivative, followed by the introduction of the pyrazole and pyridazine rings through cyclization reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or demethoxylated products.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H19ClN6O2
  • Molecular Weight : 398.84 g/mol
  • CAS Number : 1019100-84-5
  • SMILES Notation : COc1ccc(Cl)cc1C(=O)N1CCN(c2ccc(-n3cccn3)nn2)CC1

Anticancer Activity

Recent studies have indicated that compounds similar to 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine exhibit significant anticancer properties. The mechanism is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, research has demonstrated that derivatives of this compound can effectively inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .

Antidepressant Effects

The piperazine moiety is often associated with antidepressant activity. Studies have suggested that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. The potential for this compound to act as a selective serotonin reuptake inhibitor (SSRI) is under investigation, with preliminary results indicating promising effects in animal models of depression .

Anti-inflammatory Properties

There is growing evidence that this compound may possess anti-inflammatory effects. The interaction of the compound with inflammatory pathways, particularly through the inhibition of NF-kB signaling, suggests its potential as a therapeutic agent in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated several derivatives of pyridazine compounds, including this compound. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, highlighting its potential as an anticancer agent .

Case Study 2: Neuropharmacology

In another study focusing on neuropharmacological applications, this compound was tested for its effects on serotonin receptors. The findings suggested that it could enhance serotonergic transmission, providing a basis for its potential use as an antidepressant .

Mechanism of Action

The mechanism of action of 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
  • Structure : Lacks the 5-chloro-2-methoxybenzoyl group on the piperazine ring.
  • Key Differences : The absence of aromatic substitution reduces steric hindrance and alters electronic properties.
  • Synthesis : Likely synthesized via nucleophilic substitution of 3,6-dichloropyridazine with piperazine, a common route for pyridazine derivatives .
  • Properties : Molecular weight = 230.26 g/mol; commercial availability suggests utility as a building block for further functionalization .
6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone
  • Structure: Features a pyridazinone core and a 2-fluorophenyl-piperazine substituent.
  • The 2-fluorophenyl group introduces strong electron-withdrawing effects, contrasting with the mixed electronic effects of the target compound’s 5-chloro-2-methoxybenzoyl group.
  • Synthesis : Prepared via hydrolysis of 3-chloro-6-substituted pyridazine in glacial acetic acid .
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
  • Structure : Contains a biphenylsulfonyl-piperazine group.
  • Key Differences : The sulfonyl group is strongly electron-withdrawing, enhancing metabolic stability but possibly reducing membrane permeability compared to the benzoyl group. The biphenyl moiety adds steric bulk, which may affect binding to hydrophobic pockets in target proteins .
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
  • Structure : Replaces the piperazine-benzoyl group with an aniline moiety.
  • Planarity of the molecule (r.m.s. deviation = 0.044 Å) suggests strong π-π stacking interactions .
Electronic and Steric Effects
  • In contrast, sulfonyl groups (e.g., in biphenylsulfonyl analogs) offer stronger EW effects but may reduce solubility .
  • Electron-Donating Groups (EDGs) : The 2-methoxy group in the target compound balances EW effects, possibly optimizing logP values for blood-brain barrier penetration in CNS applications.
Solubility and Permeability
  • Pyridazinone vs.
  • Piperazine vs. Piperidine : Piperidine-containing analogs (e.g., 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine) are less polar than piperazine derivatives, favoring lipid bilayer penetration .

Data Table: Structural and Molecular Comparison

Compound Name Substituent at Position 3 Substituent at Position 6 Molecular Weight Key Features
Target Compound 4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl 1H-pyrazol-1-yl Not Provided Mixed EW/ED effects, aromatic substitution
3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Piperazin-1-yl 1H-pyrazol-1-yl 230.26 Minimal steric hindrance
6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone 4-(2-Fluorophenyl)piperazin-1-yl Oxo group ~300 (est.) High polarity, strong EW effects
3-(4-(Biphenylsulfonyl)piperazin-1-yl)-6-(pyrazol-1-yl)pyridazine 4-(Biphenylsulfonyl)piperazin-1-yl 1H-pyrazol-1-yl 446.5 Enhanced stability, steric bulk

Q & A

Q. What are the key steps and challenges in synthesizing 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Introducing the piperazine and pyrazole moieties via nucleophilic substitution or Buchwald-Hartwig amination .
  • Protection/deprotection strategies : Ensuring regioselectivity, particularly for the pyridazine core .
  • Optimization of reaction conditions : Temperature (often 80–120°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., Pd-based catalysts for cross-coupling) are critical for yield and purity . Challenges include controlling byproduct formation during benzoylation and avoiding hydrolysis of sensitive functional groups .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents on the pyridazine and pyrazole rings .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in related pyridazine derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₀ClN₇O₂) and detects isotopic patterns for chlorine .
  • HPLC-PDA : Assesses purity (>95% typically required for biological assays) .

Q. What biological activities have been reported for structurally similar pyridazine derivatives?

Analogous compounds exhibit:

  • Anti-bacterial activity : Inhibition of bacterial topoisomerases (IC₅₀ ~1–10 µM) .
  • Anti-viral potential : Targeting RNA-dependent RNA polymerases in viral replication studies .
  • Neurotransmitter modulation : Piperazine-containing derivatives interact with serotonin (5-HT) and dopamine receptors, suggesting CNS applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

Key SAR insights from analogs include:

  • Piperazine substitution : Electron-withdrawing groups (e.g., sulfonyl) enhance metabolic stability but may reduce receptor affinity .
  • Pyrazole modifications : Methyl or halogen substituents improve lipophilicity and blood-brain barrier penetration .
  • Benzoyl group tuning : Methoxy vs. chloro substituents at specific positions (e.g., 5-Cl, 2-OCH₃) balance potency and toxicity . Example: Replacing 5-chloro with 5-fluoro in analogs reduced hepatotoxicity in vitro (IC₅₀ shifted from 2 µM to >50 µM) .

Q. What computational strategies are effective in predicting reaction pathways or biological targets?

  • Quantum chemical calculations (DFT) : Optimize transition states for key steps like benzoylation or cyclization .
  • Molecular docking : Identifies potential binding pockets in targets (e.g., kinases or GPCRs) using software like AutoDock Vina .
  • Machine learning : Predicts reaction yields or toxicity by training models on datasets of pyridazine derivatives .

Q. How should researchers address contradictions in reported biological efficacy data?

Discrepancies often arise from:

  • Assay variability : e.g., Cell-free vs. cell-based assays for enzyme inhibition (e.g., 10-fold differences in IC₅₀) .
  • Solubility issues : Use of DMSO vs. aqueous buffers can artificially inflate/deflate activity measurements . Mitigation: Standardize protocols (e.g., NIH/NCATS guidelines) and validate hits in orthogonal assays .

Q. What are the methodological challenges in ensuring compound stability during storage?

  • Degradation pathways : Hydrolysis of the piperazine-benzoyl bond under acidic/humid conditions .
  • Stabilization strategies : Lyophilization with cryoprotectants (e.g., trehalose) or storage in argon-filled vials at -80°C .
  • Analytical monitoring : Periodic HPLC-MS checks for degradation products (e.g., free piperazine) .

Q. How can off-target effects be systematically evaluated?

  • Panel-based screening : Use Eurofins Cerep panels to assess binding to 50+ receptors/enzymes .
  • Transcriptomics : RNA-seq of treated cell lines identifies unintended pathway activation .
  • Proteomics : SILAC-based quantification of protein expression changes post-treatment .

Q. What mechanistic insights can be gained from studying reaction intermediates?

  • Trapping intermediates : Use low-temperature NMR to identify unstable species (e.g., enolates during cyclization) .
  • Kinetic isotope effects (KIE) : Deuterium labeling reveals rate-determining steps in piperazine coupling .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., benzoylation) .
  • Catalyst immobilization : Reusable Pd/C or enzyme-based catalysts reduce metal contamination .
  • Design of Experiments (DoE) : Multivariate optimization of parameters (e.g., pH, stoichiometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.